molecular formula C9H13BO4 B1421261 (3-Ethoxy-4-methoxyphenyl)boronic acid CAS No. 915201-13-7

(3-Ethoxy-4-methoxyphenyl)boronic acid

Cat. No. B1421261
M. Wt: 196.01 g/mol
InChI Key: QQECMULEKNGSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Ethoxy-4-methoxyphenyl)boronic acid” is a boronic acid compound with the molecular formula C9H13BO4 . It is used as a reactant in Suzuki cross-coupling reactions and in the synthesis of biologically active molecules .


Synthesis Analysis

Boronic acids, including “(3-Ethoxy-4-methoxyphenyl)boronic acid”, are commonly used as building blocks and synthetic intermediates . The synthesis of boronic acid derivatives involves aromatic diamine, HCl, 2-ethoxyethanol at 100 °C for 2 hours, followed by the addition of 4-carboxyphenylboronic acid or 3-carboxyphenylboronic acid, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMT-MM), and 2-ethoxyethanol at room temperature for 18 hours .


Molecular Structure Analysis

The molecular structure of “(3-Ethoxy-4-methoxyphenyl)boronic acid” is determined by its molecular formula, C9H13BO4 . The exact mass of the molecule is 196.090683 Da .


Chemical Reactions Analysis

Boronic acids, including “(3-Ethoxy-4-methoxyphenyl)boronic acid”, are involved in various chemical reactions. For instance, they participate in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

“(3-Ethoxy-4-methoxyphenyl)boronic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 347.9±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 50.6±0.4 cm3, a polar surface area of 59 Å2, and a molar volume of 168.3±5.0 cm3 .

Scientific Research Applications

Photophysical Properties

(3-Ethoxy-4-methoxyphenyl)boronic acid, referred to as 3MPBA, has been studied for its photophysical properties. Research shows that 3MPBA exhibits interesting behavior in absorption and fluorescence spectra when exposed to various solvents, indicating its potential in photophysical studies. This research is significant in understanding the solvatochromic shift and quantum yield of 3MPBA in different solvents, which is crucial for its application in optical materials and sensors (Muddapur et al., 2016).

Formation of Tetraarylpentaborates

Studies have explored the reaction of (3-Ethoxy-4-methoxyphenyl)boronic acid in the formation of tetraarylpentaborates, which are complexes with potential applications in organic synthesis and catalysis. These complexes exhibit interesting structural properties and have been analyzed for their chemical behavior (Nishihara et al., 2002).

Fluorescence Quenching Studies

The derivative of (3-Ethoxy-4-methoxyphenyl)boronic acid, 4FMPBA, has been investigated in fluorescence quenching studies. This research is critical for understanding the interactions of boronic acid derivatives in different environments, which can be applied in the design of fluorescence-based sensors and diagnostic tools (Geethanjali et al., 2015).

Protective Group in Organic Synthesis

A novel boronic acid protecting group, MPMP-diol, was developed using (3-Ethoxy-4-methoxyphenyl)boronic acid. This research is significant for organic synthesis, offering a method for protecting boronic acids during complex synthetic procedures (Yan et al., 2005).

DNA Binding Studies

Research has also been conducted on the interaction of 4-methoxyphenyl boronic acid derivatives with DNA. This is crucial for understanding the molecular mechanisms of certain retinoids and their potential therapeutic applications (Milanese et al., 2011).

Diol Recognition

Studies on 3-methoxycarbonyl-5-nitrophenyl boronic acid, a derivative of (3-Ethoxy-4-methoxyphenyl)boronic acid, have shown high affinity for diol recognition. This is important for applications in carbohydrate recognition and sensor development (Mulla et al., 2004).

Vibrational Studies

Vibrational studies of 3MPBA using FT-IR and FT-Raman spectroscopy have been conducted to understand its molecular structure and potential applications in molecular spectroscopy (Patil et al., 2018).

Reduction of Fructose in Food Matrices

Boronic acids, including derivatives of (3-Ethoxy-4-methoxyphenyl)boronic acid, have been explored for their potential in reducing fructose in food matrices. This research is significant for food science and health, offering insights into the selective reduction of sugars (Pietsch & Richter, 2016).

Solvent Interaction Studies

The interaction of biologically active boronic acid derivatives with alcohols and non-alcohols has been studied, providing valuable insights for the development of biologically active compounds (Geethanjali et al., 2016).

Future Directions

Boronic acids, including “(3-Ethoxy-4-methoxyphenyl)boronic acid”, have been gaining interest in medicinal chemistry due to their potential in various biological applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The future of boronic acids in medicinal chemistry looks promising, and further studies are expected to yield new promising drugs .

properties

IUPAC Name

(3-ethoxy-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQECMULEKNGSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674413
Record name (3-Ethoxy-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethoxy-4-methoxyphenyl)boronic acid

CAS RN

915201-13-7
Record name (3-Ethoxy-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-Bromo-2-ethoxy-1-methoxybenzene (4.00 g, 17.3 mmol) in THF (75 mL) was cooled to −78° C.; during cooling, a precicipitate formed. t-BuLi (22.4 mL, 1.7 M in pentane, 38.1 mmol) was added dropwise, while maintaining the temperature at −78° C. The mixture was stirred at −78° C. for 1 hour following completion of the addition. B(Oi-Pr)3 (9.76 g, 51.9 mmol) was added. The mixture was allowed to gradually warm to room temperature, and then stirred under nitrogen for 16 hours. 3N HCl (20 mL) was added, and the mixture stirred for 10 minutes. The mixture was poured into water (100 mL) and extracted with diethyl ether (3×75 mL), and the combined ethereal layers were washed with water (3×75 mL), dried (MgSO4) and evaporated, providing 3.15 g of the product in 93% yield: 1H NMR (DMSO-d6) δ 1.32 (t, J=7.0 Hz, 3H), 3.75 (s, 3H), 3.99 (q, J=7.0 Hz, 2H), 6.90 (d, J=8.3 Hz, 1H), 7.35-7.37 (m, 2H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
22.4 mL
Type
reactant
Reaction Step Two
Quantity
9.76 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Ethoxy-4-methoxyphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Ethoxy-4-methoxyphenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-Ethoxy-4-methoxyphenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-Ethoxy-4-methoxyphenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-Ethoxy-4-methoxyphenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-Ethoxy-4-methoxyphenyl)boronic acid

Citations

For This Compound
2
Citations
KB Vega, D Cruz, ART Oliveira, MR Silva… - Journal of the Brazilian …, 2021 - SciELO Brasil
The key step in the chemoenzymatic synthesis of apremilast was to produce the chiral alcohol (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol, (R)-3. Two enzymatic …
Number of citations: 6 www.scielo.br
WS Wong, HW Tse, E Cheung, D Kuck… - The Journal of Organic …, 2018 - ACS Publications
The synthesis of enantiomerically pure, configurationally stable fenestrindane-based polyaromatic compounds with saddle-like structures is reported. Seven racemic fenestrane …
Number of citations: 16 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.